2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
- This compound is a complex heterocyclic molecule with a long name, so let’s break it down:
2-Methoxyethyl: Refers to the ethyl group with a methoxy (CH₃O-) substituent.
7-(3-methoxyphenyl): Indicates a phenyl ring with a methoxy group attached at the 3-position.
2-methyl-4-(5-methylfuran-2-yl): Describes a furan ring with a methyl group at the 5-position and another methyl group at the 2-position.
5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Represents a quinoline ring system with a carboxylate group at the 3-position and a ketone (oxo) group at the 5-position.
- Overall, this compound combines various functional groups and heterocycles, making it intriguing for synthetic and medicinal chemistry.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. similar quinoline derivatives can be synthesized using various methods, including cyclization reactions, condensations, and multistep processes.
- Industrial production methods would likely involve efficient and scalable synthetic routes, but without direct information, we can’t provide precise details.
Chemical Reactions Analysis
- Given its structural complexity, this compound could undergo diverse reactions:
Oxidation: Oxidative processes could modify the furan or phenyl rings.
Reduction: Reduction of the ketone group or other functionalities.
Substitution: Reactions at the phenyl ring or other positions.
- Common reagents and conditions would depend on the specific transformation, but standard reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., BF₃) might be employed.
- Major products would vary based on the reaction type.
Scientific Research Applications
- This compound’s applications span several fields:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its utility in materials science or as a precursor for other compounds.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. understanding its interactions with biological targets would be crucial for drug development.
Comparison with Similar Compounds
- Similar compounds might include other quinoline derivatives, furan-containing molecules, or phenyl-substituted heterocycles.
- Highlighting its uniqueness would require a detailed comparison with specific analogs, which would require further research.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-15-8-9-22(33-15)25-23(26(29)32-11-10-30-3)16(2)27-20-13-18(14-21(28)24(20)25)17-6-5-7-19(12-17)31-4/h5-9,12,18,25,27H,10-11,13-14H2,1-4H3 |
InChI Key |
LARJRFNQBGOLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCCOC)C |
Origin of Product |
United States |
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